molecular formula C13H11Cl2NO B13556056 6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B13556056
M. Wt: 268.13 g/mol
InChI Key: YMCRTASTRDOGIA-UHFFFAOYSA-N
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Description

6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclopropane and an oxetane ring. The presence of the 2,6-dichlorophenyl group and a nitrile group adds to its chemical complexity and potential for diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dichlorophenyl)-2-oxaspiro[33]heptane-6-carbonitrile typically involves a multi-step processThe cyclization reaction is often carried out under basic conditions using reagents such as p-toluenesulfonamide and magnesium turnings in methanol . The final product is isolated and purified through various techniques, including filtration and crystallization.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the 2,6-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: A structurally related compound with different functional groups.

    2-Azaspiro[3.3]heptane-6-carboxylic acid: An analogue used in medicinal chemistry.

    6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile: Another spirocyclic compound with a phenyl group instead of the dichlorophenyl group.

Uniqueness

6-(2,6-Dichlorophenyl)-2-oxaspiro[33]heptane-6-carbonitrile is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

6-(2,6-dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C13H11Cl2NO/c14-9-2-1-3-10(15)11(9)13(6-16)4-12(5-13)7-17-8-12/h1-3H,4-5,7-8H2

InChI Key

YMCRTASTRDOGIA-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C#N)C3=C(C=CC=C3Cl)Cl)COC2

Origin of Product

United States

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